An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Cyclopentyl Ketone
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Cyclopentyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl cyclopentyl ketone, a derivative of ketamine, is a compound of significant interest in medicinal chemistry and drug development.[1] Its structural features, comprising a halogenated aromatic ring and a cycloalkyl ketone moiety, make it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Chlorophenyl cyclopentyl ketone, supported by established experimental protocols and expert insights to ensure scientific rigor and practical applicability.
I. Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its fundamental identifiers and structural arrangement.
| Identifier | Value | Source |
| IUPAC Name | (4-chlorophenyl)(cyclopentyl)methanone | American Elements |
| CAS Number | 2204-98-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃ClO | [2][3][4] |
| Molecular Weight | 208.68 g/mol | [2][3][4] |
| Canonical SMILES | C1CCC(C1)C(=O)C2=CC=C(C=C2)Cl | [4] |
| InChI Key | OAUNRWNNNLUFEF-UHFFFAOYSA-N | [4] |
The structure of 4-Chlorophenyl cyclopentyl ketone features a central carbonyl group linking a cyclopentyl ring and a 4-substituted chlorophenyl ring. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's polarity and reactivity, while the cyclopentyl group contributes to its lipophilicity.
II. Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for its handling, analysis, and application.
| Property | Value | Source |
| Physical State | Yellow to pale yellow to colorless oil | [2][3][5] |
| Boiling Point | 136 to 144 °C at 3 to 5 Torr | [2][3] |
| Melting Point | Not Applicable (Liquid at room temperature) | [2][3] |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ at 20 °C | [2][3] |
| Refractive Index | 1.562 | [2][3] |
| Solubility | Data not available; expected to be soluble in organic solvents and poorly soluble in water. |
III. Synthesis of 4-Chlorophenyl Cyclopentyl Ketone
From a synthetic chemistry perspective, the most direct and industrially scalable approach to synthesizing 4-Chlorophenyl cyclopentyl ketone is through the Friedel-Crafts acylation .[6][7] This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.
Reaction Scheme:
Cyclopentanecarbonyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-Chlorophenyl cyclopentyl ketone. The para-substitution is favored due to the directing effect of the chlorine atom.
Caption: Synthetic pathway for 4-Chlorophenyl cyclopentyl ketone.
An alternative, though often more complex, synthetic route involves a Grignard reaction . This would typically involve the reaction of a Grignard reagent derived from a 4-chlorophenyl halide with cyclopentanecarbonitrile.[8][9]
IV. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their ortho and meta coupling. The protons of the cyclopentyl ring will exhibit multiplets in the aliphatic region (typically δ 1.5-3.5 ppm), with the protons alpha to the carbonyl group being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon at a low field (typically δ 195-205 ppm). The aromatic carbons will appear in the region of δ 120-140 ppm, and the aliphatic carbons of the cyclopentyl ring will be observed at a higher field (typically δ 25-45 ppm). The carbon attached to the chlorine atom will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹ and 1480 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.68 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage at the carbonyl group.
V. Experimental Protocols for Physicochemical Property Determination
To ensure the reliability and reproducibility of experimental data, standardized protocols must be followed. The following sections detail the methodologies for determining the key physicochemical properties of 4-Chlorophenyl cyclopentyl ketone.
A. Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, boiling point is determined under reduced pressure.
Apparatus:
-
Short-path distillation apparatus
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Thermometer
Procedure:
-
Place a small sample of 4-Chlorophenyl cyclopentyl ketone into the distillation flask.
-
Assemble the short-path distillation apparatus.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly evacuate the system to the desired pressure (e.g., 3-5 Torr).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at which the liquid begins to boil and the condensate is observed on the condenser.
-
Record the temperature and the corresponding pressure.
Caption: Workflow for reduced pressure boiling point determination.
B. Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[10]
Apparatus:
-
Scintillation vials
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of 4-Chlorophenyl cyclopentyl ketone to a series of vials containing various solvents (e.g., water, ethanol, acetone, DMSO).
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotology.[11]
Sources
- 1. 4-CHLOROPHENYL CYCLOPENTYL KETONE | 2204-98-0 [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. rikkyo.ac.jp [rikkyo.ac.jp]
- 4. americanelements.com [americanelements.com]
- 5. 4-Chlorophenyl cyclopentyl ketone | 2204-98-0 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 9. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
